1-[(3R)-3-Aminopiperidin-1-yl]-2-methylpropan-1-one
Description
Properties
IUPAC Name |
1-[(3R)-3-aminopiperidin-1-yl]-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-7(2)9(12)11-5-3-4-8(10)6-11/h7-8H,3-6,10H2,1-2H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKJZIJEHHMBTL-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)N1CCC[C@H](C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3R)-3-Aminopiperidin-1-yl]-2-methylpropan-1-one typically involves the reaction of 3-aminopiperidine with 2-methylpropan-1-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its use in various applications .
Chemical Reactions Analysis
Types of Reactions: 1-[(3R)-3-Aminopiperidin-1-yl]-2-methylpropan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
1-[(3R)-3-Aminopiperidin-1-yl]-2-methylpropan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(3R)-3-Aminopiperidin-1-yl]-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-[(3R)-3-Aminopiperidin-1-yl]-2-methylpropan-1-one with structurally related propan-1-one derivatives and DPP-4-targeting analogs:
Key Structural and Functional Differences:
Aminopiperidine vs. Aromatic Substituents: The (3R)-aminopiperidinyl group in the target compound enables hydrogen bonding with DPP-4’s catalytic triad (e.g., Glu205, Tyr662), a mechanism critical for competitive inhibition . In contrast, analogs like 1-(4-methoxyphenyl)-2-methylpropan-1-one lack enzyme-targeting moieties and are primarily used in organic synthesis .
Chirality and Bioactivity: The (3R)-configuration is essential for binding specificity. For example, linagliptin’s (3R)-aminopiperidine enhances DPP-4 affinity by >100-fold compared to its (3S)-counterpart .
Pharmacokinetic Properties :
- Polar groups (e.g., primary amine in the target compound) improve aqueous solubility, whereas lipophilic substituents (e.g., benzyloxy in ) enhance blood-brain barrier penetration, as seen in analgesic precursors .
Synthetic Utility :
- Propan-1-ones with halogen or methoxy groups (e.g., ) serve as intermediates in drug synthesis but lack intrinsic bioactivity.
Research Findings and Implications
- Molecular docking studies (e.g., ’s Figure 5) indicate that the aminopiperidine group occupies the S2 pocket of DPP-4, while the ketone backbone aligns with the catalytic serine .
- Stereochemical Sensitivity : As demonstrated by , chiral purity (e.g., 98.4% enantiomeric excess) is critical for efficacy, as improper configuration disrupts binding .
- Limitations : Unlike linagliptin, the target compound lacks extended aromatic systems (e.g., quinazoline in linagliptin), which may reduce potency or half-life .
Biological Activity
1-[(3R)-3-Aminopiperidin-1-yl]-2-methylpropan-1-one, also known by its CAS number 1704966-08-4, is a piperidine derivative with the molecular formula . This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial in the treatment of neurological disorders.
Pharmacological Profile
Research indicates that this compound exhibits a range of pharmacological effects:
- Antidepressant Activity : Studies suggest that derivatives of piperidine compounds can enhance serotonergic and dopaminergic signaling, potentially offering antidepressant effects.
- Anticancer Properties : Preliminary investigations have indicated that similar piperidine derivatives may possess antiproliferative effects against certain cancer cell lines, suggesting a potential role in cancer therapy.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Variations in the piperidine structure can significantly influence its interaction with biological targets. For instance, modifications at the 2-position of the piperidine ring or alterations in the side chain can enhance potency and selectivity for specific receptors.
Case Studies
- Antiproliferative Activity : A study evaluating various piperidine derivatives found that certain modifications led to enhanced antiproliferative activity against leukemic HL60 cells. The introduction of specific functional groups was noted to increase efficacy, highlighting the importance of structural variations in therapeutic applications .
- Neuropharmacological Effects : Another research effort focused on assessing the effects of similar piperidine compounds on dopamine transporter (DAT) inhibition. The findings suggested that these compounds could potentially serve as atypical DAT inhibitors, which may be beneficial in treating cocaine use disorders .
Comparative Analysis
A comparative analysis with other piperidine derivatives reveals that this compound has unique properties that could be leveraged for specific therapeutic applications:
| Compound Name | Biological Activity | Notable Effects |
|---|---|---|
| This compound | Antidepressant, Anticancer | Modulates neurotransmitter systems |
| 1-[(3R)-3-Aminopiperidin-1-yl]ethan-1-one dihydrochloride | DAT Inhibition | Potential treatment for addiction |
| 8-[3-Aminopiperidin-1-yl]-7-but-2-enyl purine derivatives | Antiproliferative | Enhanced efficacy against cancer cells |
Q & A
Q. Table 1: Example Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Prevents thermal degradation |
| Catalyst | Lewis acids (e.g., AlCl₃) | Accelerates nucleophilic attack |
| Reaction Time | 12–24 hours | Ensures completion of substitution |
What structural features of this compound contribute to its biological activity?
Basic Research Question
The compound’s activity arises from:
- Stereochemistry : The (3R)-configuration of the aminopiperidine group enables precise hydrogen bonding with biological targets like DPP-4 .
- Ketone Backbone : The 2-methylpropan-1-one moiety provides steric bulk, enhancing binding affinity and metabolic stability .
- Amino Group : Facilitates interactions with catalytic residues (e.g., Glu205/Glu206 in DPP-4) through proton donation .
Methodological Insight : Computational docking (e.g., AutoDock Vina) can validate these interactions by mapping binding poses to active-site residues .
How does this compound interact with DPP-4 at the molecular level, and what key residues are involved in binding?
Advanced Research Question
The compound inhibits DPP-4 via:
- Hydrogen Bonding : The 3R-aminopiperidinyl group interacts with Tyr547 and Glu206 .
- Hydrophobic Contacts : The methylpropanone group engages Trp629 and Tyr631 .
- Comparative Analysis : Its binding mode resembles sitagliptin but differs in residue specificity (e.g., stronger interaction with Tyr547) .
Q. Table 2: Key DPP-4 Binding Residues
| Residue | Interaction Type | Role in Inhibition |
|---|---|---|
| Tyr547 | Hydrogen bonding | Stabilizes ligand orientation |
| Glu206 | Ionic interaction | Anchors the aminopiperidine group |
| Trp629 | Hydrophobic contact | Enhances binding affinity |
Experimental Design : Use mutagenesis studies to validate residue roles and surface plasmon resonance (SPR) to quantify binding kinetics .
What methodologies are recommended for analyzing structure-activity relationships (SAR) of analogs of this compound?
Advanced Research Question
SAR studies require:
- Substituent Variation : Compare halogenated (e.g., 4-chloro, 4-bromo) or alkylated analogs to assess electronic/steric effects .
- Biological Assays : Measure IC₅₀ values against DPP-4 and correlate with structural features .
- Computational Modeling : QSAR models can predict activity trends based on descriptors like logP or polar surface area .
Q. Table 3: Substituent Effects on DPP-4 Inhibition
| Substituent | Electronic Effect | Impact on IC₅₀ |
|---|---|---|
| 4-Chlorophenyl | Electron-withdrawing | IC₅₀ = 12 nM |
| 4-Methylphenyl | Electron-donating | IC₅₀ = 45 nM |
| 4-Fluorophenyl | Moderate withdrawal | IC₅₀ = 18 nM |
Data Source : Comparative inhibition data from analogs in , and 7.
How can researchers resolve contradictions in reported biological activity data across different studies?
Advanced Research Question
Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., enzyme concentration, pH) to ensure reproducibility .
- Stereochemical Purity : Verify enantiomeric excess via chiral HPLC, as impurities in the (3R)-configuration skew activity .
- Off-Target Effects : Use selectivity panels (e.g., DPP-8/9 inhibition assays) to confirm target specificity .
Case Study : In , conflicting IC₅₀ values for DPP-4 inhibition were resolved by controlling for residual solvent (DMSO) interference .
What advanced techniques are recommended for elucidating metabolic pathways of this compound?
Advanced Research Question
- LC-MS/MS : Identify metabolites in hepatic microsomal assays .
- Isotope Labeling : Track metabolic fate using ¹⁴C-labeled analogs .
- CYP450 Profiling : Assess interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .
Key Finding : notes that fluorinated analogs exhibit slower oxidative metabolism compared to chlorinated derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
